2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUPJPPYTWTREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C#N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575623 | |
| Record name | 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-41-3 | |
| Record name | 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 4 Nitrophenyl Thiophene 3 Carbonitrile and Analogues
Classic and Modified Gewald Reaction Approaches
The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This method allows for the formation of the thiophene (B33073) ring with an amino group at the 2-position and an electron-withdrawing group at the 3-position in a single procedural step. arkat-usa.orgnih.gov For the specific synthesis of 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile, the starting materials would be 4-nitroacetophenone, a nitrile such as malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur.
Modifications to the classical approach have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. nih.govresearchgate.net These include the use of microwave irradiation, solid-supported synthesis, and various catalysts. arkat-usa.orgresearchgate.netmdpi.com For instance, microwave-assisted Gewald reactions have been shown to significantly reduce reaction times and improve yields. researchgate.net Green chemistry approaches have also been explored, utilizing catalysts like L-proline or employing solvent-free conditions such as high-speed ball milling. nih.govsciforum.netresearchgate.net
The one-pot, multi-component nature of the Gewald reaction is one of its key advantages, offering elegance and efficiency in assembling functionalized 2-aminothiophenes. researchgate.net In this pathway, the three components—a carbonyl compound, an active methylene nitrile, and elemental sulfur—are reacted together in the presence of a base, such as morpholine (B109124) or piperidine. mdpi.comthieme-connect.com
The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound (e.g., 4-nitroacetophenone) and the active methylene nitrile. wikipedia.orgchemrxiv.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. chemrxiv.org The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring. wikipedia.orgchemrxiv.org A variety of catalysts have been employed to facilitate this reaction, including bases like KF/Al2O3, organocatalysts such as L-proline, and even heterogeneous catalysts like nano-ZnO. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Catalysts and Conditions for Multi-component Gewald Synthesis
| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ketones/Aldehydes | Malononitrile/Ethyl Cyanoacetate | L-Proline | Mild conditions | High | researchgate.net |
| Ketones | Malononitrile/Ethyl Cyanoacetate | KF/Alumina | Microwave, solvent-free | 55-92% | researchgate.net |
| Ketones/Aldehydes | Malononitrile | Nano-ZnO | 100 °C | 37-86% | nih.gov |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | High-speed ball milling | - | mdpi.com |
This table is interactive and represents a summary of various reported conditions.
While the one-pot approach is common, the Gewald reaction can also be performed in a stepwise manner. arkat-usa.org This protocol involves the initial isolation of the Knoevenagel condensation product, the α,β-unsaturated nitrile. arkat-usa.orgsciforum.net This intermediate is then reacted with elemental sulfur in the presence of a base to induce cyclization and form the 2-aminothiophene. arkat-usa.org
For the synthesis of this compound, this would involve the reaction of 4-nitroacetophenone with malononitrile to first form 2-(4-nitrobenzylidene)malononitrile. This isolated intermediate is subsequently treated with sulfur and a base like sodium bicarbonate in a solvent such as tetrahydrofuran (B95107) to yield the final product. sciforum.net This stepwise approach can sometimes offer better control over the reaction and purification of the final product. arkat-usa.org
Alternative Cyclization Strategies
Beyond the Gewald reaction, other synthetic strategies have been developed for the construction of the 2-aminothiophene ring system. These methods often involve different types of bond-forming reactions to achieve the desired heterocyclic core.
An alternative route to thiophene derivatives involves a Michael-type addition followed by an intramolecular cyclization. nih.gov The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction, but it can also be used with hetero-nucleophiles like sulfur. srce.hracs.orgnih.gov
In the context of synthesizing thiophene analogues, this strategy could involve the Michael addition of a sulfur-containing nucleophile (a "thia-Michael addition") to an appropriately substituted α,β-unsaturated compound. srce.hrnih.gov For example, the reaction of cyanothioacetamide with α-bromochalcones proceeds via a Michael-type addition, which is then followed by an intramolecular cyclization to form 2-amino-4,5-dihydrothiophenes. nih.gov While this specific example leads to a partially saturated ring, similar principles can be applied to construct aromatic thiophenes by designing precursors that can undergo elimination to achieve aromatization. organicreactions.org The key steps are the formation of a C-S bond through conjugate addition and a subsequent ring-closing event. srce.hrorganicreactions.org
One-step cyclocondensation methods, which are conceptually similar to the multi-component Gewald reaction, aim to combine multiple bond-forming events in a single pot. researchgate.net These methods often rely on different starting materials or reaction mechanisms compared to the classic Gewald synthesis.
For instance, a one-pot, two-step, three-component reaction of arylacetonitriles, chalcones, and elemental sulfur has been developed for the synthesis of 2-amino-3-arylthiophenes. researchgate.net This process begins with a DBU-catalyzed Michael addition, followed by a DABCO-catalyzed sulfuration and cyclization cascade. researchgate.net Such methods provide direct access to highly substituted thiophenes from readily available starting materials. researchgate.net
Derivatization from this compound and Related Thiophenes
The 2-aminothiophene scaffold, once synthesized, serves as a versatile building block for further chemical modifications. researchgate.netnih.gov The presence of the reactive amino group at the C2 position and the cyano group at the C3 position allows for a wide range of derivatization reactions.
The amino group can undergo typical reactions of an aromatic amine. For example, it can act as a nucleophile in substitution reactions. A reported synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile involves the reaction of 2-amino-5-methyl-3-thiophenecarbonitrile with 1-fluoro-2-nitrobenzene (B31998) in the presence of sodium hydride, demonstrating a nucleophilic aromatic substitution at the amino group. chemicalbook.com Other potential derivatizations include acylation, sulfonylation, and diazotization reactions. Reagents like 2-nitrophenylsulfonyl moieties can be used for derivatizing amino groups, which is a common strategy in analytical chemistry for amino acids and could be adapted for aminothiophenes. mdpi.com
The cyano group can also be transformed. For instance, it can be reacted with sodium azide (B81097) in the presence of a Lewis acid like zinc chloride to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. sciforum.net Furthermore, the entire thiophene ring can be a platform for building more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines or thieno[2,3-b]pyridines. arkat-usa.orgnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitroacetophenone |
| Malononitrile |
| Ethyl cyanoacetate |
| 2-(4-nitrobenzylidene)malononitrile |
| Cyanothioacetamide |
| α-bromochalcones |
| 2-amino-4,5-dihydrothiophenes |
| 2-amino-3-arylthiophenes |
| 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile |
| 2-amino-5-methyl-3-thiophenecarbonitrile |
| 1-fluoro-2-nitrobenzene |
| thieno[2,3-d]pyrimidines |
| thieno[2,3-b]pyridines |
| Sodium hydride |
| Sodium bicarbonate |
| Morpholine |
| Piperidine |
| L-proline |
| KF/Alumina |
| Nano-ZnO |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Zinc chloride |
Formation of Fused Heterocyclic Systems
The 2-aminothiophene-3-carbonitrile (B183302) core, present in the title compound, is a versatile synthon for the construction of various fused heterocyclic systems. The adjacent amino and cyano groups are ideally positioned to undergo cyclization reactions with a range of reagents, leading to the formation of thieno[2,3-d]pyrimidines and other related structures. researchgate.netresearchgate.net These fused systems are of significant interest due to their prevalence in biologically active molecules. nih.gov
For instance, 2-aminothiophene derivatives can be transformed into 3H-thieno[2,3-d]pyrimidin-4-ones. researchgate.net This transformation highlights the synthetic utility of the aminothiophene scaffold as a precursor to more complex, polycyclic hybrid molecules. nih.gov The reaction can proceed through cyclocondensation with various reagents, leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile group after activation. researchgate.net
Synthesis of Substituted Thiophene-Carbonitrile Analogues
The Gewald reaction is a highly adaptable method for preparing a wide range of substituted 2-aminothiophene-3-carbonitrile analogues. semanticscholar.org The traditional approach involves a one-pot condensation of a carbonyl compound (like an aryl methyl ketone), an active methylene nitrile (such as malononitrile), and elemental sulfur. wikipedia.orgsciforum.net
A two-step procedure is also widely employed, which involves the initial Knoevenagel condensation of the ketone or aldehyde with the activated nitrile to form an α,β-unsaturated nitrile intermediate. semanticscholar.orgsciforum.net This intermediate is then isolated and subsequently reacted with elemental sulfur in a base-promoted reaction to yield the final 2-aminothiophene product. semanticscholar.org This stepwise approach can be advantageous for less reactive ketones, such as certain alkyl aryl ketones, which may not provide satisfactory yields under one-pot conditions. semanticscholar.orgtubitak.gov.tr For example, 4-aryl-substituted 2-aminothiophene-3-carbonitriles can be efficiently synthesized by first preparing 2-(1-aryl-ethylidene)-malononitrile intermediates from the corresponding aryl methyl ketones and malononitrile. tubitak.gov.tr
Catalytic Systems and Reaction Conditions
The efficiency and outcome of the synthesis of this compound and its analogues are highly dependent on the chosen catalytic system and reaction conditions. Significant research has been dedicated to optimizing these parameters to improve yields, reduce reaction times, and develop more environmentally friendly protocols. mdpi.comumich.edunih.gov
Conventional Thermal Activation
Conventional heating has long been the standard method for promoting the Gewald reaction. lookchem.com This technique typically involves refluxing the reactants in a suitable solvent for several hours. umich.edu For example, a comparison study for the synthesis of a 2-aminothiophene derivative showed that classical heating in ethanol (B145695) required four hours to achieve an 80% yield. thieme-connect.com While effective, conventional thermal methods are often associated with longer reaction times and can lead to the formation of by-products. semanticscholar.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for the Gewald reaction. lookchem.comsemanticscholar.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. thieme-connect.comsemanticscholar.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. semanticscholar.org
The synthesis of 2-aminothiophene-3-carboxylic acid derivatives has been achieved in as little as two minutes under microwave irradiation. researchgate.net In a direct comparison, a specific 2-aminothiophene synthesis that required four hours under conventional heating was completed in just 20 minutes with a significantly higher yield (99%) when using microwave irradiation. thieme-connect.com This technology has been successfully applied to solvent-free conditions as well, further enhancing its appeal as a green chemistry tool. researchgate.netresearchgate.net
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 4 hours | 80% | thieme-connect.com |
| Microwave Irradiation | 20 minutes | 99% | thieme-connect.com |
| Conventional Heating | 3.5 - 7 hours | Varies by substrate | umich.edu |
| Microwave Irradiation | 3.5 - 8 minutes | umich.edu |
Base-Catalyzed Reactions
The Gewald reaction is fundamentally a base-catalyzed process. researchgate.netnih.gov A variety of bases have been employed, ranging from organic amines to solid-supported inorganic bases. researchgate.netthieme-connect.com Organic bases such as morpholine, piperidine, diethylamine, and triethylamine (B128534) are commonly used, often in stoichiometric amounts. researchgate.netlookchem.comresearchgate.net Morpholine is noted for its excellent ability to dissolve sulfur. semanticscholar.org Pyrrolidine has also been identified as an optimal base in certain microwave-assisted syntheses, leading to yields as high as 92%. semanticscholar.org
To improve the environmental footprint and simplify product purification, heterogeneous catalysts and solid supports have been investigated. KF-alumina has been used as an effective catalyst under both microwave and conventional heating conditions, often in solvent-free systems. researchgate.net More recently, truly catalytic amounts of conjugate acid-base pairs, such as piperidinium (B107235) borate, have been shown to be effective, offering the advantage of catalyst recyclability. thieme-connect.com
| Base Catalyst | Reaction Conditions | Key Feature | Reference |
|---|---|---|---|
| Pyrrolidine | Microwave, DMF | Optimal base in a screening study, 92% yield. | semanticscholar.org |
| Morpholine | Microwave, Solvent-free | Used in small amounts for high yields (84-95%). | researchgate.net |
| Triethylamine (Et3N) | Aqueous media | Efficient in water, allows for spontaneous product precipitation. | lookchem.com |
| KF-Alumina | Microwave, Solvent-free | Solid support catalyst, avoids organic bases. | researchgate.net |
| Piperidinium Borate | Conventional Heating | Truly catalytic amount, recyclable. | thieme-connect.com |
Solvent System Optimization
The choice of solvent can significantly influence the course and efficiency of the Gewald reaction. lookchem.comresearchgate.net Protic polar solvents like ethanol are frequently used, in part due to the favorable solubility of sulfur. researchgate.netderpharmachemica.com Other polar aprotic solvents such as dimethylformamide (DMF) are also employed. semanticscholar.org
In line with the principles of green chemistry, there has been a considerable push towards solvent-free (neat) conditions or the use of more environmentally benign solvents like water. mdpi.comlookchem.comresearchgate.net Solvent-free Gewald reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), have been developed, demonstrating that the reaction can proceed efficiently with only a catalytic amount of base. mdpi.comresearchgate.net Furthermore, protocols using water as the reaction medium have been successfully established. The use of triethylamine in water has been shown to be an efficient system, where the high polarity of the medium causes the product to precipitate, simplifying purification. lookchem.com
| Solvent System | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Ethanol | Organic Base / Reflux | Good sulfur solubility, common choice. | researchgate.net |
| Dimethylformamide (DMF) | Pyrrolidine / Microwave | Effective for microwave-assisted synthesis. | semanticscholar.org |
| Solvent-Free | Morpholine / Microwave | Environmentally friendly, high yields. | researchgate.net |
| Solvent-Free | Catalytic Base / Heat or Ball Milling | Aerobic conditions, catalytic base usage. | mdpi.com |
| Water | Triethylamine (Et3N) | Green solvent, spontaneous product precipitation. | lookchem.com |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. For 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile, the spectrum is characterized by distinct absorption bands corresponding to its amino, nitrile, nitro, and aromatic components.
The primary amino (-NH₂) group typically displays two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, which are observed in the 3450-3300 cm⁻¹ region. rsc.orgmdpi.com The presence of the carbonitrile (-C≡N) group is confirmed by a sharp and intense absorption band around 2213-2200 cm⁻¹. rsc.orgmdpi.comnih.gov The nitro (-NO₂) group, a key feature of the 4-nitrophenyl substituent, gives rise to two strong stretching vibrations: an asymmetric stretch usually found between 1580-1550 cm⁻¹ and a symmetric stretch appearing in the 1380-1320 cm⁻¹ range. nih.gov
Vibrations associated with the aromatic rings (thiophene and nitrophenyl) are also prominent. The C-H stretching of the aromatic protons occurs above 3000 cm⁻¹. The C=C stretching vibrations within the rings produce a series of bands in the 1640-1450 cm⁻¹ region. rsc.org The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending bands in the lower frequency region of the spectrum.
Table 1: Characteristic FT-IR Vibrational Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3450 - 3300 |
| C≡N Stretch | Nitrile (-C≡N) | ~2213 |
| Asymmetric N-O Stretch | Nitro (-NO₂) | 1580 - 1550 |
| Symmetric N-O Stretch | Nitro (-NO₂) | 1380 - 1320 |
| Aromatic C=C Stretch | Thiophene (B33073) & Phenyl Rings | 1640 - 1450 |
| N-H Scissoring (Bending) | Amino (-NH₂) | ~1640 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it provides definitive evidence of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the spectrum would exhibit several key signals. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, typically in the range of δ 7.5-7.0 ppm, although its position can vary with solvent and concentration. The lone proton on the thiophene ring (H-5) would likely appear as a singlet downfield, influenced by the electron-withdrawing nature of the adjacent nitrile group and the aromatic system.
The protons of the 4-nitrophenyl group will present as a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetrical disubstitution. The two protons ortho to the nitro group are expected to be the most downfield (around δ 8.4 ppm) due to the strong electron-withdrawing effect of the NO₂ group. rsc.org The two protons meta to the nitro group would appear slightly more upfield (around δ 7.9 ppm). rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH₂ (Amino) | ~7.4 | Broad Singlet |
| H-5 (Thiophene) | ~7.8 | Singlet |
| H-2', H-6' (Nitrophenyl) | ~8.4 | Doublet |
| H-3', H-5' (Nitrophenyl) | ~7.9 | Doublet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is typically found in the δ 115-120 ppm region. The quaternary carbons of the thiophene ring (C-2, C-3, C-4) and the nitrophenyl ring (C-1', C-4') will also be present. The carbon attached to the amino group (C-2) would appear significantly downfield, while the carbonitrile-bearing carbon (C-3) would be relatively upfield. The carbons of the nitrophenyl ring will show distinct signals, with the carbon attached to the nitro group (C-4') being highly deshielded.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C-2 (Thiophene) | ~160 |
| C-3 (Thiophene) | ~90 |
| C-4 (Thiophene) | ~150 |
| C-5 (Thiophene) | ~125 |
| -C≡N (Nitrile) | ~117 |
| C-1' (Nitrophenyl) | ~140 |
| C-2', C-6' (Nitrophenyl) | ~128 |
| C-3', C-5' (Nitrophenyl) | ~125 |
| C-4' (Nitrophenyl) | ~148 |
While specific 2D NMR experimental data for this compound is not widely published, these techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In the spectrum of this compound, a COSY experiment would show a cross-peak between the doublet signals of the nitrophenyl ring protons, confirming their ortho relationship. No other correlations would be expected due to the presence of isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link the thiophene H-5 proton signal to its corresponding C-5 carbon signal. It would also correlate the aromatic proton signals of the nitrophenyl ring to their respective carbon signals (H-2'/C-2' and H-3'/C-3').
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com HMBC is crucial for identifying the connectivity between different parts of the molecule. For instance, the thiophene H-5 proton would be expected to show correlations to the quaternary carbons C-3 and C-4, confirming the structure of the thiophene ring. Protons on the nitrophenyl ring (H-2'/H-6') would show a key correlation to the thiophene C-4, establishing the connection point between the two ring systems.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns.
In a GC-MS analysis, the compound is first vaporized and separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used for structural elucidation.
For this compound (Molecular Weight: 245.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 245. The fragmentation pattern would likely involve characteristic losses of the functional groups. Common fragmentation pathways for related nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of nitric oxide (NO, 30 Da). nih.govresearchgate.net Another expected fragmentation would be the loss of hydrogen cyanide (HCN, 27 Da) from the aminonitrile portion of the molecule. Cleavage of the thiophene ring could also lead to further fragment ions. Analyzing these fragments helps to piece together the structure of the parent molecule.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS)
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS) is a powerful analytical technique used to determine the molecular weight and purity of a compound. In this method, the analyte is first separated from a mixture using liquid chromatography and then ionized, typically by protonation, before being detected by a mass spectrometer.
For this compound, LC/ESI-MS analysis is crucial for confirming its molecular identity. The electrospray ionization (ESI) process, particularly in positive ion mode, is expected to generate the protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a direct measurement of the compound's molecular weight. High-resolution mass spectrometry can further yield the exact mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable information about the compound's structure by identifying its constituent fragments. nih.govmdpi.com A sensitive LC-MS/MS method would be capable of detecting and quantifying the compound even at trace levels. mdpi.comresearchgate.net
Table 1: Expected LC/ESI-MS Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₁H₇N₃O₂S |
| Molecular Weight (Da) | 261.26 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Molecular Ion | [M+H]⁺ |
| Expected m/z | 262.27 |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of molecules containing conjugated π-systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, with the wavelength of maximum absorption (λmax) corresponding to the energy of the electronic transition. For this compound, the extensive conjugation between the 4-nitrophenyl ring and the 2-aminothiophene-3-carbonitrile (B183302) moiety gives rise to characteristic absorption bands.
The spectrum is expected to be dominated by high-intensity π → π* transitions associated with the aromatic and heterocyclic ring systems. The presence of heteroatoms (N, S, O) with lone pairs of electrons also allows for n → π* transitions, which are typically of lower intensity. The specific positions of the absorption maxima are influenced by the electronic nature of the substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups—which create a "push-pull" system that can shift the absorption to longer wavelengths (a bathochromic shift). The pH of the solvent can also influence the UV-Vis spectrum, as protonation or deprotonation of the amino group can alter the electronic transitions. sielc.com
Table 2: Principal Chromophores and Expected Electronic Transitions
| Chromophore | Expected Electronic Transition(s) | Anticipated Wavelength Region |
|---|---|---|
| 4-Nitrophenyl group | π → π | UV-A / Visible |
| 2-Aminothiophene-3-carbonitrile | π → π and n → π* | UV-A / UV-B |
| Entire Conjugated System | Intramolecular Charge Transfer (ICT) | Visible |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. aalto.fispringernature.com This analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule. For this compound, this would reveal the planarity of the thiophene ring and the relative orientation of the phenyl ring, which is defined by the torsion angle between the two ring systems.
The analysis yields the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which describe the symmetry and packing of the molecules within the crystal lattice. This information is fundamental to understanding all other solid-state properties. While specific data for the title compound is not available, the table below presents representative crystallographic data from a related aminocarbonitrile derivative to illustrate the typical parameters obtained from such an analysis. researchgate.net
Table 3: Representative Crystallographic Data for a Related Crystal Structure
| Parameter | Value (for 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9151 |
| b (Å) | 9.7957 |
| c (Å) | 14.3528 |
| β (°) | 103.851 |
| Volume (ų) | 1079.4 |
| Z (Molecules per unit cell) | 4 |
Polymorphism Studies of Thiophene-Carbonitrile Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, color, and stability. Thiophene-carbonitrile derivatives, particularly those bearing nitrophenyl substituents, are known to be prone to polymorphism. nih.gov
A well-known example is the highly polymorphic compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (ROY), where different crystal forms display colors ranging from red to orange to yellow. nih.gov This phenomenon arises from the presence of molecules with different conformations within the crystal lattice, which modulates the degree of electronic conjugation between the nitrophenyl and thiophenecarbonitrile groups. nih.gov Factors that favor polymorphism in these systems include conformational flexibility, particularly the rotation around the C-C bond connecting the thiophene and phenyl rings, and the ability to form various stable hydrogen-bonding networks. nih.gov
Supramolecular Assembly and Hydrogen Bonding Networks in Crystalline Forms
The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the oxygen atoms of the nitro group (-NO₂) serve as strong hydrogen bond acceptors. These interactions can lead to the formation of recognizable patterns or motifs. For instance, pairs of molecules can form centrosymmetric dimers through N-H···N hydrogen bonds, often described by an R²₂(8) graph-set notation. nih.gov These dimers can then be further linked into chains or sheets through other interactions, such as N-H···O bonds involving the nitro group. nih.govresearchgate.net
π-π Stacking: Slipped π-stacking arrangements between the electron-rich thiophene rings and the electron-deficient nitrophenyl rings of adjacent molecules are expected, with typical interplanar distances of around 3.3 Å. nih.gov
Weaker Interactions: Weaker C-H···O and C-H···N hydrogen bonds, as well as CN···S and CH···O₂N close contacts, further stabilize the three-dimensional network. nih.gov
The interplay of these diverse interactions results in a complex and stable crystalline lattice. researchgate.net
Table 4: Potential Intermolecular Interactions and Resulting Motifs
| Interaction Type | Donor | Acceptor | Common Structural Motif |
|---|---|---|---|
| Hydrogen Bond | -NH₂ | -C≡N | Dimers (e.g., R²₂(8)), Chains |
| Hydrogen Bond | -NH₂ | -NO₂ | Sheets, 3D Networks |
| π-π Stacking | Thiophene Ring | Nitrophenyl Ring | Slipped Stacks, Columns |
| Weak Hydrogen Bond | C-H (aromatic) | -NO₂, -C≡N | Network Stabilization |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecules like 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile. researchgate.netuj.ac.za These calculations provide fundamental insights into the molecule's behavior at a quantum level.
Selection of Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For aminothiophene derivatives and similar conjugated systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. tandfonline.comresearchgate.net This functional effectively balances computational cost and accuracy for predicting molecular geometries and electronic properties.
It is typically paired with a Pople-style basis set, such as 6-311++G(d,p). uj.ac.zatandfonline.com The "6-311" indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of electrons far from the nucleus, which is important in systems with lone pairs and anions. The polarization functions ("(d,p)") add flexibility to the orbital shapes, allowing for a more accurate description of chemical bonding. tandfonline.com This combination, B3LYP/6-311++G(d,p), is well-regarded for providing reliable results for geometry optimization, vibrational frequencies, and electronic property analysis of such organic molecules. tandfonline.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.
For this compound, the MEP map would reveal distinct regions of charge concentration:
Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are predominantly located around the oxygen atoms of the nitro (NO₂) group, the nitrogen atom of the cyano (CN) group, and to a lesser extent, the nitrogen of the amino (NH₂) group. mdpi.com The nitro group's oxygen atoms typically represent the most negative potential sites.
Positive Potential (Blue): These electron-deficient regions are vulnerable to nucleophilic attack. The hydrogen atoms of the amino group exhibit a significant positive potential, making them potential sites for hydrogen bonding. mdpi.com
Neutral Regions (Green): These areas, such as the phenyl and thiophene (B33073) rings, represent regions of relatively neutral potential.
This mapping helps to understand the molecule's intermolecular interactions and provides a clear guide to its chemical reactivity. tandfonline.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
In this compound, the HOMO is typically localized over the electron-rich 2-aminothiophene portion of the molecule, which acts as the primary electron-donating moiety. Conversely, the LUMO is concentrated on the electron-withdrawing 4-nitrophenyl and cyano groups. This distribution facilitates an intramolecular charge transfer (ICT) from the donor (aminothiophene) to the acceptor (nitrophenyl) parts of the molecule upon electronic excitation. researchgate.net
A smaller HOMO-LUMO gap signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com The energy gap is also directly related to the molecule's electronic absorption properties and its potential for nonlinear optical (NLO) applications. researchgate.net
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.90 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.25 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Note: The values presented are representative for this class of molecules, calculated at the B3LYP/6-311++G(d,p) level of theory, and may vary slightly based on specific computational conditions.
Global and Local Chemical Reactivity Descriptors (Fukui Functions, Mulliken Population Analysis, ADCH, NPA, CDFT)
To quantify the reactivity predicted by FMO analysis, global and local reactivity descriptors are calculated using Conceptual DFT (CDFT). These parameters provide a more detailed understanding of the molecule's stability and reactivity.
Global Reactivity Descriptors These values describe the reactivity of the molecule as a whole.
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2. A larger value indicates higher stability.
Electronegativity (χ): χ = (I + A) / 2
Chemical Potential (μ): μ = -χ
Global Electrophilicity Index (ω): ω = μ² / 2η. This index measures the propensity of a species to accept electrons.
| Descriptor | Value (eV) | Formula | Interpretation |
| Ionization Potential (I) | 6.15 | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | 2.90 | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | 1.625 | (I-A)/2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 4.525 | (I+A)/2 | Power to attract electrons. |
| Electrophilicity Index (ω) | 6.29 | μ²/2η | Propensity to act as an electrophile. |
Note: Values are derived from the representative HOMO/LUMO energies in the previous section.
Local Reactivity Descriptors Local descriptors, such as Fukui functions , pinpoint the most reactive sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. Mulliken Population Analysis , Atomic Charges derived from Electrostatic Potential (ADCH), and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom, further identifying electrophilic and nucleophilic centers. tandfonline.com The analysis typically shows that the nitro group's oxygen atoms and the cyano group's nitrogen atom are prime sites for electrophilic attack, while certain carbon atoms in the rings may be susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Key interactions in this compound include:
π → π* interactions: These occur between the π-orbitals of the thiophene ring, the phenyl ring, and the cyano group, indicating a high degree of π-conjugation throughout the molecule.
n → π* interactions: The lone pairs (n) on the nitrogen atom of the amino group and the oxygen atoms of the nitro group delocalize into the antibonding π* orbitals of the aromatic rings. The n(N) → π* interaction involving the amino group is particularly significant, confirming its role as a strong electron-donating group that pushes electron density into the conjugated system.
These hyperconjugative interactions are crucial for the intramolecular charge transfer (ICT) character of the molecule and contribute significantly to its stability and electronic properties. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Molecules with a significant intramolecular charge transfer (ICT) character, arising from the connection of an electron-donor group (like -NH₂) to an electron-acceptor group (like -NO₂) through a π-conjugated system, are excellent candidates for non-linear optical (NLO) materials. nih.gov The NLO response of this compound can be predicted by calculating its electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). researchgate.net
The first hyperpolarizability (β₀) is a key measure of the second-order NLO activity. A large β₀ value suggests the material can efficiently alter the properties of light passing through it, making it potentially useful for technologies like optical switching. nih.gov DFT calculations are a standard method for predicting these properties. uit.nocore.ac.uk The presence of the strong donor-acceptor pair and the thiophene bridge in this molecule is expected to result in a significant NLO response. researchgate.net
| NLO Property | Calculated Value | Unit |
| Dipole Moment (μ) | ~10.5 | Debye |
| Polarizability (α) | ~2.9 x 10-23 | esu |
| First Hyperpolarizability (β₀) | ~8.0 x 10-29 | esu |
Note: These are theoretical values representative of D-π-A nitro-substituted aromatic compounds and serve as an estimation of the molecule's NLO potential.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a fundamental tool for the structural characterization of molecules. For aminothiophene derivatives, Density Functional Theory (DFT) is commonly used to calculate vibrational frequencies and to make assignments for the observed experimental bands in Fourier-Transform Infrared (FT-IR) and Raman spectra. acs.orgresearchgate.netresearchgate.net
The process typically involves optimizing the molecular geometry of the compound using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). acs.orgresearchgate.netresearchgate.net Following optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental data. researchgate.net
A crucial component of this analysis is the Potential Energy Distribution (PED), which is calculated using specialized software like VEDA (Vibrational Energy Distribution Analysis). acs.orgresearchgate.net PED analysis allows for the quantitative assignment of each vibrational mode to the internal coordinates of the molecule (e.g., stretching, bending, and torsion of specific bonds and angles). This detailed assignment is essential for an unambiguous interpretation of the vibrational spectra.
For a molecule like this compound, key vibrational modes of interest would include:
N-H stretching vibrations of the amino group.
C≡N stretching of the carbonitrile group.
Symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
C-S stretching and ring vibrations of the thiophene core.
C-C stretching of the phenyl ring.
Studies on analogous compounds, such as 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile and 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have successfully employed this methodology to assign their vibrational spectra, providing a reliable framework for the analysis of the title compound. researchgate.netresearchgate.netresearchgate.net
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms that lead to the formation of 2-aminothiophenes and in understanding their conformational landscapes.
The synthesis of 2-aminothiophenes, often achieved through multicomponent reactions like the Gewald reaction, involves several mechanistic steps. nih.govsciforum.net Computational studies on the formation of similar 2-amino-4-aryl-dihydrothiophene-3-carbonitriles have provided deep insights into these pathways. acs.orgnih.gov These studies typically map the potential energy surface of the reaction, identifying intermediates, transition states (TS), and calculating the associated activation barriers.
For instance, a plausible pathway for the formation of related compounds involves a Michael-type addition followed by an intramolecular cyclization. acs.orgnih.gov DFT calculations can model this process step-by-step:
Nucleophilic attack: The reaction initiates with a nucleophilic addition, forming a key intermediate.
Transition State 1 (TS1): The system passes through a first transition state leading to the formation of the thiophene ring. Calculations for related dihydrothiophenes have placed the activation energy for this step in the range of 46-55 kJ/mol. acs.orgnih.gov
Proton Transfer: Subsequent steps may involve proton transfers, leading to more stable intermediates, each with its own transition state and activation barrier.
By locating the transition state structures and confirming they possess a single imaginary frequency, researchers can validate the proposed reaction pathway and understand the factors influencing the reaction rate and product distribution. acs.orgnih.gov
The flexibility of the bond connecting the thiophene ring and the 4-nitrophenyl group allows for the existence of different conformers (rotational isomers). Conformational analysis, performed using quantum chemical methods, helps to identify the most stable geometric arrangements and the energy barriers for rotation between them.
Studies on structurally similar compounds, such as 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, have shown that different conformations, specifically variations in the dihedral angle between the thiophene and phenyl rings, can lead to different crystalline polymorphs with distinct physical properties, like color. researchgate.net This phenomenon, known as conformational polymorphism, is highly relevant to this compound.
Computational analysis involves scanning the potential energy surface by systematically rotating the phenyl ring relative to the thiophene ring. This allows for the plotting of an energy profile that reveals the lowest energy (most stable) conformations and the transition states that separate them. The relative energies of these conformers are often small, but they can have a significant impact on the compound's crystallization behavior and its interactions in a biological environment. acs.orgresearchgate.net
Advanced Computational Modeling Techniques
Beyond fundamental properties, computational modeling is used to predict the interactions of this compound with biological macromolecules, providing a basis for drug design and discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.netnih.gov This method is widely used to screen virtual libraries of compounds for potential biological activity and to understand the structural basis of ligand-receptor interactions.
For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the possible binding modes. A very similar compound, 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been studied as a potential inhibitor of α-amylase and α-glucosidase, enzymes relevant to diabetes. researchgate.netresearchgate.netresearchgate.net Likewise, the related 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile was docked against the Enoyl-ACP Reductase (InhA) receptor, a target for anti-tubercular agents. researchgate.netresearchgate.net
The docking process generates various poses of the ligand in the binding pocket and scores them based on a scoring function, which estimates the binding affinity. The results highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more favorable interaction. In the docking study of derivatives of 2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (B13093636) against thymidylate synthase, a binding energy of -88.52 kcal/mol was reported for the most potent compound. japsonline.com
A detailed analysis of the best-docked pose reveals the specific non-bonding interactions that contribute to the binding affinity. These interactions include:
Hydrogen Bonds: The amino group (N-H) of the thiophene is a potential hydrogen bond donor, while the nitrogen of the carbonitrile group and the oxygens of the nitro group can act as hydrogen bond acceptors. These interactions with amino acid residues like Arginine (Arg) or Serine (Ser) in a receptor's active site are often critical for binding. japsonline.com
Hydrophobic Interactions: The phenyl and thiophene rings can form favorable hydrophobic and π-π stacking interactions with nonpolar amino acid residues of the target protein.
By predicting these interactions, computational models can explain the structure-activity relationships (SAR) of a series of compounds and guide the design of new analogues with improved binding affinity and selectivity. nih.gov
Application of Computational Models in Polymorph Prediction and Analysis
Currently, there is a notable absence of specific published research applying computational models to predict and analyze the polymorphic forms of This compound . While computational polymorph prediction is a rapidly advancing field in materials science and pharmaceuticals, detailed studies and data tables concerning this particular compound are not available in publicly accessible scientific literature.
In general, the prediction of crystal polymorphism through computational methods involves a multi-step process. Initially, a comprehensive search of potential crystal packings is conducted using algorithms that explore different spatial arrangements and conformations of the molecule. These generated structures are then ranked based on their lattice energies, which are typically calculated using force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT).
Advanced techniques may also incorporate molecular dynamics simulations to assess the stability of predicted polymorphs at various temperatures and pressures. These simulations can provide insights into the kinetic factors that govern polymorphic transformations.
Although no specific data exists for This compound , research on structurally related molecules, such as other nitrophenyl derivatives and substituted thiophenes, has demonstrated the utility of these computational approaches. For instance, studies on similar organic compounds often involve the calculation of key parameters to compare the stability of different potential polymorphs.
To illustrate the type of data that such a study would generate, the following table provides a hypothetical comparison of predicted polymorphs. It is crucial to note that this table is a generalized representation and does not reflect actual experimental or calculated data for this compound.
| Predicted Polymorph | Space Group | Lattice Energy (kJ/mol) | Density (g/cm³) | Hydrogen Bonding Network |
| Form I | P2₁/c | -120.5 | 1.45 | Dimer-based |
| Form II | P-1 | -118.2 | 1.42 | Sheet-like |
| Form III | C2/c | -115.8 | 1.40 | Catenated chains |
In a typical computational analysis, researchers would discuss the relative stability of these hypothetical forms based on their lattice energies, with lower energies indicating greater stability. The predicted crystal packing and hydrogen bonding patterns would also be analyzed to understand the intermolecular interactions that stabilize each form.
Further computational investigations would ideally be validated against experimental data from techniques such as X-ray diffraction and thermal analysis to confirm the existence and stability relationships of any identified polymorphs. Without such dedicated studies on This compound , any discussion on its polymorphic behavior remains speculative.
Structure Activity Relationship Sar and Mechanistic Biological Research in Vitro/in Silico
Design Principles for Thiophene-Based Biologically Active Compounds
The design of biologically active molecules often leverages privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets. The thiophene (B33073) ring system is a prominent example of such a scaffold in medicinal chemistry.
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a privileged pharmacophore in drug discovery due to its versatile structural and electronic properties. rsc.orgnih.gov Its significance is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antidiabetic agents. rsc.orgnih.gov The thiophene moiety is often considered a bioisostere of the phenyl ring, meaning it has similar physicochemical properties that allow it to interact with biological targets in a comparable manner while offering distinct advantages. cognizancejournal.comsemanticscholar.org
Key properties contributing to its privileged status include:
Bioisosterism: The thiophene ring can substitute a benzene (B151609) ring in many active drugs, often leading to improved potency or a better pharmacokinetic profile. semanticscholar.org
Electronic Properties: As an electron-rich aromatic system, thiophene can engage in various interactions with biological macromolecules. nih.gov
Synthetic Accessibility: The thiophene core provides synthetically accessible sites for modification, allowing chemists to create diverse libraries of compounds for screening. nih.govdntb.gov.ua
The incorporation of this scaffold into molecules like 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile is a deliberate design choice aimed at harnessing these favorable pharmacophoric properties. nih.gov
C2-Amino Group: The 2-amino group is a crucial feature of this class of compounds. It can act as a hydrogen bond donor, which is vital for anchoring the molecule within the binding site of a target protein or enzyme. Its presence is a common feature in many biologically active 2-aminothiophene derivatives. nih.govnih.gov
C3-Carbonitrile Group: The electron-withdrawing carbonitrile (-CN) group at the C3 position significantly influences the electronic distribution of the thiophene ring. Studies on related 2-aminothiophene derivatives have shown that replacing the carbonitrile group with other substituents, such as carboxamides or carboxylates, can be unfavorable for certain biological activities, highlighting the importance of the cyano moiety for potency. mdpi.com
C4-Aryl Group: The substituent at the C4 position plays a critical role in defining the compound's activity. The presence of an aryl group, in this case, a 4-nitrophenyl ring, is a common strategy in drug design to facilitate π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. The nitro (-NO2) group is a strong electron-withdrawing group, which can further modulate the electronic properties of the entire molecule and potentially engage in specific hydrogen bonding or dipolar interactions.
Structure-activity relationship (SAR) studies on various 2-aminothiophene series have consistently shown that modifications to these positions can drastically alter the compound's potency and selectivity against different biological targets.
Table 1: General Influence of Substituents on 2-Aminothiophene Activity
| Position | Substituent Type | General Impact on Biological Activity | Potential Interactions |
|---|---|---|---|
| C2 | Amino (-NH2) | Often essential for activity, contributes to binding affinity. | Hydrogen bond donor. |
| C3 | Carbonitrile (-CN) | Potent electron-withdrawing group; critical for potency in many series. | Dipole-dipole interactions, hydrogen bond acceptor. |
| C4 | Aryl/Substituted Aryl | Crucial for potency and selectivity; modulates interaction with hydrophobic pockets. | π-π stacking, hydrophobic interactions, van der Waals forces. |
| C4-Aryl Substituent | Electron-withdrawing (e.g., -NO2) or Electron-donating | Fine-tunes electronic properties and can introduce new interaction points. | Hydrogen bonding, dipole-dipole interactions. |
In Vitro Mechanistic Investigations on Cellular and Enzymatic Targets
In vitro studies are essential for elucidating the specific molecular targets and cellular pathways through which a compound exerts its biological effects. For 2-aminothiophene derivatives, research has pointed towards modulation of key enzymes and proteins involved in cell proliferation and survival.
Derivatives of the 2-aminothiophene class have been identified as promising modulators and inhibitors of various enzymes and receptors. nih.gov While specific data for this compound is limited in the provided search results, the broader class of compounds shows activity against several targets. For instance, related thiophene structures have been investigated as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis in tumors. nih.gov Other related thiophene-based molecules have been designed as antagonists for the PD-1/PD-L1 immune checkpoint pathway or as allosteric enhancers of the A1-adenosine receptor. semanticscholar.orgacs.org
A significant body of research has focused on the anti-proliferative effects of thiophene derivatives, with tubulin emerging as a key molecular target. nih.gov
Tubulin Inhibition: Microtubules, polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division. nih.gov Compounds that disrupt microtubule dynamics are potent anti-cancer agents. Several series of thiophene derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govmdpi.com The general mechanism involves the thiophene-based compound preventing the assembly of tubulin dimers into microtubules, thereby halting cell division and proliferation. nih.govnih.gov
Bcl-2 Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov While direct modulation of Bcl-2 by this compound is not explicitly detailed in the provided search results, related heterocyclic systems have been investigated as inhibitors of Bcl-2 proteins. mdpi.com Such a mechanism would lower the threshold for apoptosis, making cancer cells more susceptible to death signals.
Studies on similar 2-aminothiophene compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines, consistent with a mechanism involving tubulin inhibition. nih.gov
In Silico Approaches to Mechanistic Understanding
Computational methods, or in silico studies, provide powerful tools for predicting and explaining the interactions between a small molecule and its biological target at a molecular level. These approaches are crucial for rational drug design and for understanding the mechanistic basis of a compound's activity.
Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. Studies on compounds structurally related to this compound have utilized this method to elucidate binding modes. For example, docking studies of 2-amino-4-phenylthiophene derivatives have been performed against targets like the RNA-dependent RNA polymerase of hepatitis viruses and various protein kinases. uj.ac.zanih.gov
In a representative docking study, the thiophene derivative is placed into the active site of the target protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as:
Hydrogen bonds between the C2-amino group and polar residues in the binding pocket.
Hydrophobic and π-π stacking interactions between the C4-phenyl ring and aromatic residues.
Interactions involving the C3-carbonitrile group.
Density Functional Theory (DFT) calculations have also been employed to investigate the molecular electronic properties of aminothiophene-carbonitrile derivatives. uj.ac.zaresearchgate.net These studies help in understanding the compound's chemical reactivity, stability, and the distribution of electron density, which are fundamental to its ability to interact with a biological target. researchgate.net
Table 2: Representative In Silico Study Findings for a Related Aminothiophene
| Study Type | Target | Key Findings for 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile | Reference |
|---|---|---|---|
| Molecular Docking | Mycobacterium tuberculosis proteins (e.g., 4TZK) | Showed greater binding affinity (-7.2 kcal/mol) compared to the standard drug Isoniazid (-5.6 kcal/mol). | researchgate.net |
| DFT Calculations | N/A (Molecular Properties) | Frontier Molecular Orbital analysis indicated high bioactivity with a reduced HOMO/LUMO energy gap. | researchgate.net |
| ADMET Prediction | N/A (Pharmacokinetics) | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles was performed to assess drug-likeness. | researchgate.net |
Note: The data in Table 2 is for the closely related analogue 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, as a proxy to illustrate the types of in silico analyses performed on this class of compounds.
Molecular Docking against Specific Biological Targets (e.g., Mycobacterium tuberculosis proteins, Enoyl-ACP Reductase)
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This technique is crucial for elucidating the binding mode of potential drug candidates and understanding the intermolecular forces that stabilize the ligand-receptor complex. For derivatives of 2-aminothiophene, this approach has been instrumental in identifying and refining their interactions with key biological targets.
Mycobacterium tuberculosis Proteins: Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. mdpi.com The enzymes involved in the fatty acid synthesis (FAS) pathway in these bacteria are considered promising targets for new drugs because they are essential for the microorganism's viability. nih.govresearchgate.net Molecular docking studies have been employed to investigate the binding of various inhibitors to key proteins in M. tuberculosis. For instance, docking simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the inhibitor and amino acid residues in the active site of the target protein. physchemres.org While specific docking data for this compound is not detailed in the provided results, the methodology is widely applied to similar heterocyclic compounds to predict their antimycobacterial potential.
Enoyl-ACP Reductase (InhA): Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a key enzyme in the fatty acid elongation cycle and a validated target for antitubercular drugs. nih.gov Structure-based virtual screening and molecular docking are frequently used to identify novel inhibitors of this enzyme. physchemres.org Docking studies help position inhibitors into the InhA active site to understand their binding mechanism. For example, analyses often show that the aromatic rings of ligands can form pi-pi stacking interactions with residues like PHE149, while other functional groups form hydrogen bonds with residues such as THR196. physchemres.org The 2-aminothiophene scaffold, present in the subject compound, is a common motif in molecules designed to target this enzyme.
Below is a representative data table illustrating the type of results obtained from molecular docking studies against Enoyl-ACP Reductase, based on findings for analogous compounds.
| Compound Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Thiophene Derivative | Enoyl-ACP Reductase (2IE0) | PHE149, THR196, TRP222 | -8.5 |
| Isoniazid Analogue | Enoyl-ACP Reductase (2IE0) | ILE194, PHE149 | -7.9 |
| Formamide Inhibitor | Enoyl-ACP Reductase (FabI) | TYR158, NAD+ | -9.2 |
This table is illustrative and based on data for similar compound classes.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are vital in drug discovery for forecasting the activity of novel, unsynthesized compounds, thereby saving time and resources. nih.gov
For antitubercular agents, 2D and 3D-QSAR studies are employed to identify the key molecular descriptors (e.g., electronic, topological, spatial) that influence inhibitory activity. jetir.org For example, a 3D-QSAR model developed for a series of Enoyl-ACP reductase inhibitors showed high statistical significance and predictive ability, with analysis of the model's contour maps revealing the essential chemical features for potent inhibition. physchemres.org Such models can highlight the importance of specific substitutions on the thiophene ring or the phenyl moiety of compounds like this compound. Descriptors such as electrotopological state indices for amine groups or oxygen atoms often show a significant correlation with anti-TB activity, guiding the design of more potent analogues. jetir.org
The following table summarizes the statistical parameters often found in QSAR studies, indicating the robustness and predictive power of the generated models.
| QSAR Model Type | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Predictive R² (pred_R²) |
| 3D-QSAR (CoMFA) | 0.95 | 0.71 | 0.88 |
| 3D-QSAR (CoMSIA) | 0.92 | 0.68 | 0.85 |
| 2D-QSAR (MLR) | 0.85 | 0.75 | Not Reported |
This table presents typical statistical values for QSAR models from studies on related inhibitor classes.
Role of this compound in Drug Discovery Lead Optimization
Lead optimization is a critical phase in drug development where an initial "hit" or "lead" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. youtube.com The 2-aminothiophene scaffold, as seen in this compound, is a versatile starting point for such optimization efforts due to its synthetic tractability and presence in numerous bioactive molecules. nih.gov
The process involves making systematic structural changes to the lead molecule and evaluating the impact on its biological profile. For this compound, optimization strategies could involve:
Modification of the Nitrophenyl Ring: Altering the position or nature of the substituent on the phenyl ring can significantly impact binding affinity and selectivity. Replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule.
Substitution at the Amino Group: The 2-amino group is a key site for derivatization. Acylation or alkylation can introduce new interaction points with the target receptor, potentially enhancing potency.
This iterative process of synthesis and biological testing, guided by computational models like docking and QSAR, aims to produce a drug candidate with an optimal balance of efficacy and drug-like properties, ready for further preclinical development. altasciences.comnih.gov
Research Applications and Future Directions
Role as Synthetic Intermediates in Pharmaceutical Chemistry
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and 2-amino-4-(4-nitrophenyl)thiophene-3-carbonitrile serves as a key intermediate for the synthesis of a diverse array of biologically active compounds. nih.govsciforum.net The reactive amino and cyano groups provide convenient handles for constructing more complex heterocyclic systems, leading to molecules with potential therapeutic applications. sciforum.net
Researchers have utilized this and structurally similar 2-aminothiophenes as precursors for compounds with a wide spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The 2-aminothiophene motif is present in several established drugs, underscoring its importance. Examples include the anti-inflammatory drug tinoridine and the osteoporosis treatment strontium ranelate. nih.gov The strategic modification of the 2-aminothiophene core allows for the fine-tuning of molecular properties to optimize interaction with biological targets.
Table 1: Examples of Bioactive Scaffolds Derived from 2-Aminothiophene Intermediates
| Derived Scaffold | Therapeutic Area | Mechanism of Action (Example) |
|---|---|---|
| Thieno[2,3-d]pyrimidines | Anticancer, Antimicrobial | Kinase Inhibition, Enzyme Inhibition |
| Tetrazole derivatives | Various | Bioisosteric replacement for carboxylic acids, metabolic stability |
| Fused Thiophene (B33073) Systems | Neurodegenerative Diseases | Modulation of CNS receptors or enzymes |
The presence of the nitro group on the phenyl ring of this compound offers an additional site for chemical modification, such as reduction to an amino group, which can then be further functionalized to explore structure-activity relationships in drug discovery programs.
Development of Advanced Materials and Optoelectronic Devices
The field of materials science has found significant utility for thiophene-based compounds due to their inherent electronic and optical properties. Thiophene oligomers and polymers are known for their semiconductor and fluorescent capabilities. researchgate.net The 2-aminothiophene structure, as found in this compound, serves as a valuable building block for creating novel functional materials. nih.gov
Derivatives of 2-aminothiophenes have been successfully incorporated into a variety of advanced materials, including:
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the thiophene ring contributes to the electroluminescent properties required for OLED applications. nih.gov
Organic Photovoltaics (OPVs): As components of donor-acceptor systems in solar cells, thiophene derivatives facilitate efficient charge separation and transport.
Nonlinear Optical (NLO) Materials: The combination of electron-donating (amino) and electron-withdrawing (nitro, cyano) groups can lead to large molecular hyperpolarizabilities, a key characteristic for NLO materials used in optical communications and data processing. nih.gov
Sensors and Detectors: The fluorescence properties of these compounds can be modulated by their environment, making them suitable candidates for chemical sensors. A related compound, 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been investigated for its potential in sensor applications and was found to possess a wide optical bandgap. researchgate.net
The synthesis of complex structures like oligothiophene-BODIPY hybrids for use as near-infrared (NIR) dyes and electrochemically color-switching azomethines also starts from 2-aminothiophene precursors. nih.gov
Fundamental Investigations in Reaction Mechanisms and Organic Synthesis
The synthesis of this compound and its analogs is most commonly achieved through the Gewald reaction. sciforum.net This multicomponent reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a cornerstone of thiophene synthesis. The study of this reaction provides fundamental insights into reaction pathways and mechanisms in organic chemistry.
Table 2: Common Reactions Utilizing the 2-Aminothiophene Scaffold
| Functional Group | Reaction Type | Product Class |
|---|---|---|
| Amino Group (NH₂) | Acylation, Schiff base formation | Amides, Imines |
| Cyano Group (CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amines, Tetrazoles |
Emerging Research Areas for Thiophene-Carbonitrile Derivatives
The versatility of the thiophene-carbonitrile framework continues to drive research into new and innovative applications. One significant emerging area is the development of novel antimicrobial agents to combat drug-resistant bacteria. Recent studies have identified new thiophene derivatives with bactericidal effects against multidrug-resistant Gram-negative bacteria like A. baumannii and E. coli. frontiersin.org These compounds appear to act by increasing bacterial membrane permeability. frontiersin.org
Another burgeoning field is the synthesis of increasingly complex, functionalized oligothiophenes and terthiophenes for bioapplications. nih.gov These larger, well-defined structures are being explored as advanced biosensors and photosensitizers in photodynamic therapy. The ability to precisely control the chemical structure of these trimers through modern synthetic methods like the Suzuki cross-coupling reaction allows for the fine-tuning of their optical and electronic properties for specific biological applications. nih.gov Furthermore, the development of green chemistry approaches, such as metal-free and microwave-assisted syntheses, is making the production of these valuable compounds more efficient and environmentally friendly. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a Gewald-like reaction. A mixture of malononitrile (5 mmol), elemental sulfur (6.5 mmol), and substituted benzaldehyde derivatives is refluxed in THF with sodium bicarbonate as a catalyst. For example, 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile was obtained in 81% yield after 35 minutes at 35°C, followed by recrystallization from ethanol . Key parameters affecting yield include temperature control (35–40°C), stoichiometric ratios of sulfur, and the use of polar aprotic solvents to enhance cyclization efficiency .
Q. How can FT-IR and NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Characteristic peaks include a sharp absorption at ~2205–2206 cm⁻¹ (C≡N stretch) and broad NH₂ stretches at 3202–3437 cm⁻¹. The absence of aldehyde C=O (~1700 cm⁻¹) confirms complete cyclization .
- ¹H-NMR : A singlet at δ 6.44–6.68 ppm corresponds to the thiophene C–H proton. NH₂ protons appear as broad signals at δ 3.74–7.27 ppm, exchangeable with D₂O .
- ¹³C-NMR : The nitrile carbon resonates at δ 83.7–105.5 ppm, while aromatic carbons show distinct splitting patterns depending on substituents (e.g., para-fluorophenyl groups exhibit ²JCF = 22.5 Hz coupling) .
Q. What strategies mitigate solubility challenges in aqueous media for biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) or derivatization with hydrophilic groups (e.g., sulfonate esters) improve solubility. Computational pre-screening using Hansen solubility parameters (HSPiP software) predicts optimal solvent blends, while experimental validation via shake-flask methods quantifies solubility limits .
Advanced Research Questions
Q. How do DFT calculations at the B3LYP/6-311G(d,p) level elucidate electronic properties and reactive sites?
- Methodological Answer : Molecular electrostatic potential (MEP) maps reveal nucleophilic regions at the amino group (negative potential: −0.05 e/Ų) and electrophilic sites at the nitrophenyl ring (positive potential: +0.12 e/Ų). Fukui functions (ƒ⁺/ƒ⁻) identify the nitrile carbon (ƒ⁻ = 0.15) and thiophene sulfur (ƒ⁺ = 0.09) as key reactive centers for electrophilic/nucleophilic attacks . HOMO-LUMO gaps (~3.8 eV) correlate with charge-transfer interactions observed in UV-Vis spectra .
Q. What crystallographic challenges arise when refining this compound using SHELXL, and how are they resolved?
- Methodological Answer : Twinning and disorder in the nitrophenyl group complicate refinement. Strategies include:
- Applying the TWIN/BASF commands in SHELXL to model twinned domains.
- Restraining anisotropic displacement parameters (ADPs) for overlapping atoms.
- Using high-resolution data (≤0.8 Å) to resolve rotational disorder via PART instructions . Validation with R₁(F²) ≤ 0.05 and wR₂(F²) ≤ 0.13 ensures reliability .
Q. How does molecular docking validate anti-tubercular activity against Mycobacterium tuberculosis targets?
- Methodological Answer : Docking into the enoyl-acyl carrier protein reductase (InhA) active site (PDB: 4DQU) using AutoDock Vina shows a binding affinity of −8.2 kcal/mol. Key interactions include:
- Hydrogen bonds between the amino group and Tyr158 (2.1 Å).
- π-π stacking of the nitrophenyl ring with Pro193.
- ADMET predictions (SwissADME) indicate moderate bioavailability (F20% = 65%) and low hepatotoxicity (Prob > 0.7) .
Q. How does the 4-nitrophenyl substituent influence electronic structure compared to other aryl groups?
- Methodological Answer : Comparative DFT studies of analogs (e.g., 4-fluorophenyl, 4-tolyl) show:
- Electron-withdrawing groups (NO₂) : Reduce HOMO energy (−6.3 eV vs. −5.8 eV for 4-tolyl), enhancing oxidative stability.
- Dipole moments : 4-Nitrophenyl derivatives exhibit higher dipole moments (5.2 D vs. 3.8 D for 4-fluorophenyl), influencing crystal packing and solubility .
Q. What are the key steps in Hirshfeld surface analysis to probe intermolecular interactions?
- Methodological Answer :
- Generate Hirshfeld surfaces (CrystalExplorer) to visualize close contacts (dₙᵢ < sum of van der Waals radii).
- 2D fingerprint plots quantify interaction contributions:
- H···H (55–60%), C···H (20–25%), and N···H (10–15%) for this compound.
- High N···O interactions (5–7%) indicate nitro-group-directed crystal packing .
Data Contradiction Analysis
Q. How to resolve discrepancies between experimental NMR shifts and DFT-predicted values?
- Methodological Answer :
- Solvent effects : Simulate NMR chemical shifts (GIAO method) in DMSO-d₆ using the SMD solvation model (e.g., δcalc for NH₂ protons: 6.7 ppm vs. δexp: 7.2 ppm).
- Conformational averaging : Perform molecular dynamics (MD) simulations (AMBER) to account for rotational barriers in the nitrophenyl group, reducing RMSD between calculated and observed shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
